molecular formula C13H12BrNO B14733395 3-Benzoyl-1-methylpyridin-1-ium bromide CAS No. 6012-20-0

3-Benzoyl-1-methylpyridin-1-ium bromide

Cat. No.: B14733395
CAS No.: 6012-20-0
M. Wt: 278.14 g/mol
InChI Key: WEDMKRTZEKENGH-UHFFFAOYSA-M
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Description

3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C13H12BrNO. This compound is known for its unique structure, which includes a benzoyl group attached to a methylpyridinium ion. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-1-methylpyridin-1-ium bromide is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinium salts and contributes to its specific applications in research and industry .

Properties

CAS No.

6012-20-0

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide

InChI

InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

WEDMKRTZEKENGH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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